molecular formula C15H28N2 B5978542 N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine

N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B5978542
M. Wt: 236.40 g/mol
InChI Key: ZHHRMLPZXKHKCA-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-1-azabicyclo[222]octan-3-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the Diels-Alder reaction of 2-azadienes with suitable dienophiles to form the bicyclic structure . The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid (TfOH) and n-butyl lithium (n-BuLi) in the presence of benzyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and substituents.

    Azabicyclo[2.2.2]octane derivatives: These compounds have a nitrogen atom in the bicyclic ring, similar to N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dimethylcyclohexyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2/c1-11-4-3-5-14(12(11)2)16-15-10-17-8-6-13(15)7-9-17/h11-16H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHRMLPZXKHKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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